molecular formula C11H13BN2O2 B1591718 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile CAS No. 868944-75-6

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile

Cat. No.: B1591718
CAS No.: 868944-75-6
M. Wt: 216.05 g/mol
InChI Key: MQCFLENJXOMTMS-UHFFFAOYSA-N
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Description

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile is a boron-containing organic compound It features a picolinonitrile moiety attached to a 1,3,2-dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile typically involves the reaction of picolinonitrile with a boronic ester. One common method is the reaction of picolinonitrile with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids or borates.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Amines.

    Substitution: Substituted boron compounds.

Scientific Research Applications

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile involves its interaction with molecular targets through its boron and nitrile groups. The boron moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
  • 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

Uniqueness

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile is unique due to the presence of both a picolinonitrile moiety and a boron-containing dioxaborinane ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for forming stable complexes with various substrates. Its dual functional groups make it versatile for applications in synthesis, research, and industry.

Properties

IUPAC Name

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O2/c1-11(2)7-15-12(16-8-11)9-4-3-5-14-10(9)6-13/h3-5H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCFLENJXOMTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(N=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585997
Record name 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868944-75-6
Record name 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868944-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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